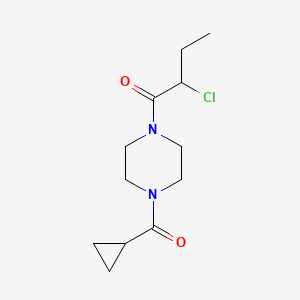

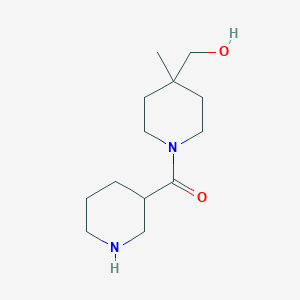

![molecular formula C8H16N2 B1479251 1,5-ジメチルオクタヒドロピロロ[3,4-c]ピロール CAS No. 2098137-22-3](/img/structure/B1479251.png)

1,5-ジメチルオクタヒドロピロロ[3,4-c]ピロール

概要

説明

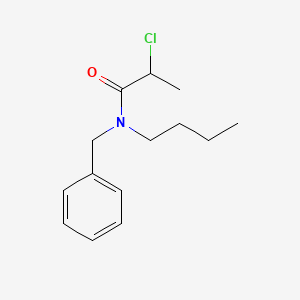

1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole is a heterocyclic organic compound. It has a unique structure and is used for pharmaceutical testing .

Synthesis Analysis

Pyrrole synthesis involves various methods such as the Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Other methods include the conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles catalyzed by a stable manganese complex . A Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines provides N-substituted pyrroles .Molecular Structure Analysis

The molecular formula of 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole is C8H16N2. The molecular weight is 140.23 g/mol.Chemical Reactions Analysis

Pyrrole is known as a biologically active scaffold which possesses a diverse nature of activities. The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .Physical And Chemical Properties Analysis

Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air. It has a nutty odor. Pyrrole is a 5-membered aromatic heterocycle, like furan and thiophene. Unlike furan and thiophene, it has a dipole in which the positive end lies on the side of the heteroatom, with a dipole moment of 1.58 D .科学的研究の応用

創薬

ピロール誘導体は、様々な治療薬として活性を示す化合物の構造中に存在するため、創薬において広く用いられています。 ピロールマイシンなどの抗生物質やイマチニブなどの抗がん剤に見られます .

材料科学

材料科学において、ピロール誘導体は、所望の特性を持つ新規材料の開発に貢献しています。 例えば、ポリピロールは、充電式電池やエレクトロクロミックデバイスで使用される導電性ポリマーです .

触媒

ピロール誘導体は、金属、ナノ材料、複雑な不均一触媒法を含む経路を提供することにより、触媒において役割を果たしています .

抗炎症薬

非ステロイド性抗炎症薬(NSAIDs)は、その有益な特性により、構造の一部としてピロールを含むことがよくあります .

殺菌剤と抗腫瘍剤

ピロールサブユニットは、殺菌剤と抗腫瘍剤の合成に適用されており、医薬品化学における重要性を強調しています .

新規化合物の開発

ピロロンおよびピロリジノン誘導体は、様々な重要な生物活性を示しており、異なる感染症や疾患に効果的な新規化合物の開発における使用が示唆されています .

Safety and Hazards

作用機序

In addition, diketopyrrolopyrrole (DPP) based copolymers, which also include a pyrrole ring, are used widely in thin-film transistors and solar cell devices . These aromatic polymers have electron withdrawing groups and hence are very useful for the synthesis of narrow band gap donor-acceptor polymers which are used as active semiconductors for organic electronics .

生化学分析

Biochemical Properties

1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The interaction between 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole and cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform involved. Additionally, this compound can bind to certain receptors, such as G-protein-coupled receptors (GPCRs), modulating their signaling pathways and affecting cellular responses .

Cellular Effects

The effects of 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole has been found to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis . By altering the activity of key proteins in this pathway, the compound can induce changes in gene expression and cellular behavior. Furthermore, 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole has been shown to impact cellular metabolism by modulating the activity of enzymes involved in glycolysis and oxidative phosphorylation .

Molecular Mechanism

The molecular mechanism of action of 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole has been shown to inhibit the activity of certain kinases, such as protein kinase C (PKC), by binding to their active sites . This inhibition can result in altered phosphorylation of downstream targets, affecting various cellular processes. Additionally, the compound can interact with transcription factors, modulating their ability to bind to DNA and regulate gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions and the specific cell types used. For example, prolonged exposure to 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole has been associated with changes in cell viability and proliferation rates in certain cell lines .

Dosage Effects in Animal Models

The effects of 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole in animal models can vary significantly with different dosages. At low doses, this compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and analgesic properties . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in preclinical studies to ensure the safety and efficacy of 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole.

Metabolic Pathways

1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic transformations can affect the compound’s bioavailability and activity, influencing its overall pharmacokinetic profile. Additionally, 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole can modulate metabolic flux and metabolite levels by altering the activity of key enzymes in glycolysis and the tricarboxylic acid (TCA) cycle .

Transport and Distribution

The transport and distribution of 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) . Once inside the cell, 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . These interactions can affect the compound’s bioactivity and therapeutic potential.

Subcellular Localization

The subcellular localization of 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole is crucial for its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole has been shown to localize to the mitochondria, where it can modulate mitochondrial function and energy production . Additionally, the compound can be directed to the nucleus, where it can interact with transcription factors and influence gene expression.

特性

IUPAC Name |

3,5-dimethyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-6-8-5-10(2)4-7(8)3-9-6/h6-9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOQWFQIDYFJUTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CN(CC2CN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

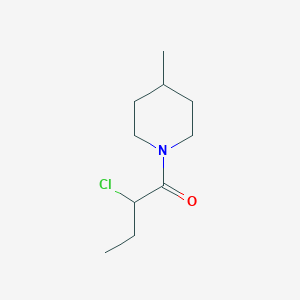

![4-(Methoxymethyl)-2-azaspiro[4.5]decan-2-amine](/img/structure/B1479176.png)

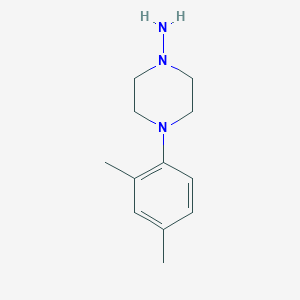

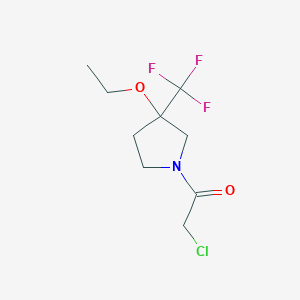

![2-chloro-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethan-1-one](/img/structure/B1479177.png)

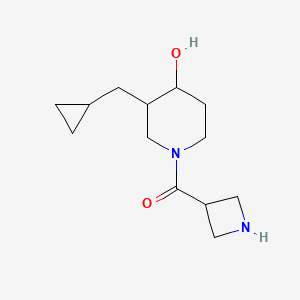

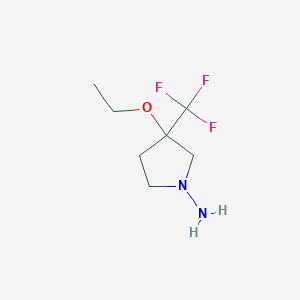

![2-chloro-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)butan-1-one](/img/structure/B1479181.png)